molecular formula C9H7BrF4 B13489694 1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B13489694
M. Wt: 271.05 g/mol
InChI Key: HYQUEXGKWUNVFE-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 This compound is characterized by the presence of a bromoethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 4-fluoro-2-(trifluoromethyl)ethylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a ketone.

Scientific Research Applications

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to the biological activity of these molecules.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, the bromoethyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups can enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.

Comparison with Similar Compounds

1-(1-Bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a fluoro group. The presence of the trifluoromethoxy group can influence the compound’s reactivity and properties.

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the ethyl group, which can affect its chemical behavior and applications.

    1-(Bromomethyl)-3-(trifluoromethyl)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(1-bromoethyl)-4-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c1-5(10)7-3-2-6(11)4-8(7)9(12,13)14/h2-5H,1H3

InChI Key

HYQUEXGKWUNVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)C(F)(F)F)Br

Origin of Product

United States

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